4,4,6-Trimethylbicyclo[4.2.0]octan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64394-17-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,4,6-trimethylbicyclo[4.2.0]octan-2-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-9(12)8-4-5-11(8,3)7-10/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
QBYGJIFLSINRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2CCC2(C1)C)O)C |
Origin of Product |
United States |
Contextualization Within Bicyclic Alcohol Chemistry and Strain Energy Considerations
The study of 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol is deeply rooted in the broader context of bicyclic alcohol chemistry. The bicyclo[4.2.0]octane skeleton is characterized by the fusion of a six-membered ring and a four-membered ring. This structural motif imparts significant ring strain, which profoundly influences the molecule's stability and reactivity.
The inherent strain energy in polycyclic molecules is a critical consideration. libretexts.org In the bicyclo[4.2.0]octane system, the primary source of strain is the cyclobutane (B1203170) ring, which deviates significantly from the ideal tetrahedral bond angles. The fusion of this strained four-membered ring to a more flexible six-membered ring creates a unique conformational landscape. The stability of the system is highly dependent on the nature of the ring junction; the cis-fused isomer is thermodynamically more stable than the trans-fused diastereomer by approximately 25 kJ/mol. arkat-usa.org This energy difference arises because the trans fusion introduces additional torsional and angle strain throughout the bicyclic framework. arkat-usa.org
Thermochemical data for the parent cis-bicyclo[4.2.0]octane provides quantitative insight into its energetic properties. nist.gov By comparing the experimental heat of formation with theoretical values for an unstrained equivalent, the strain energy can be estimated, highlighting the energetic consequences of its cyclic and fused structure.
Table 2: Thermochemical Data for cis-Bicyclo[4.2.0]octane
| Property | Value | Method |
|---|---|---|
| Enthalpy of Formation (liquid, ΔfH°liquid) | -68 ± 3. kJ/mol | Combustion Calorimetry |
| Enthalpy of Combustion (liquid, ΔcH°liquid) | -5081. ± 3. kJ/mol | Combustion Calorimetry |
Data sourced from the NIST Chemistry WebBook. nist.gov
Sophisticated Synthetic Methodologies for 4,4,6 Trimethylbicyclo 4.2.0 Octan 2 Ol
Stereoselective and Regioselective Construction of the Bicyclo[4.2.0]octane Framework
The precise spatial arrangement of substituents in 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol is critical to its chemical identity. Therefore, stereoselective and regioselective methods are paramount in its synthesis to control the formation of the desired isomers.
Asymmetric Synthesis of Precursors and Key Intermediates
The asymmetric synthesis of precursors is a cornerstone for obtaining enantiomerically pure this compound. One conceptual approach involves the use of chiral catalysts to introduce stereocenters in the acyclic precursors before the formation of the bicyclic system. For instance, asymmetric hydrogenation or hydroboration of a suitably substituted cyclohexene (B86901) derivative could establish the chirality at the 6-position.
Another powerful strategy is the enzymatic resolution of racemic intermediates. For example, a racemic mixture of a precursor alcohol or ketone could be subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the two enantiomers. This method has been successfully applied to the resolution of other bicyclic alcohols, providing access to enantiomerically enriched building blocks.
Diastereoselective Reduction Strategies for the Carbonyl Moiety
A direct and common method for the synthesis of this compound involves the reduction of the corresponding ketone, 4,4,6-trimethylbicyclo[4.2.0]octan-2-one. The stereochemical outcome of this reduction is crucial as it determines the relative orientation of the hydroxyl group.
A documented synthesis of this compound utilizes sodium borohydride (B1222165) in 2-propanol to reduce the parent ketone. prepchem.com In this specific procedure, 218.6 grams of 4,4,6-trimethylbicyclo[4.2.0]octan-2-one dissolved in 2-propanol was added to a solution of 15 grams of sodium borohydride in 2-propanol. prepchem.com Following a two-hour reaction and subsequent workup, a high yield of 97.5% of the desired alcohol was obtained. prepchem.com
The diastereoselectivity of such reductions is influenced by several factors, including the steric hindrance around the carbonyl group and the nature of the reducing agent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor the approach from the less hindered face of the ketone, leading to the formation of a specific diastereomer. The table below illustrates the general principle of how different reducing agents can influence the stereochemical outcome of ketone reductions.
Table 1: Influence of Reducing Agents on Ketone Reduction Diastereoselectivity
| Reducing Agent | General Diastereoselectivity | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Generally favors the more stable equatorial alcohol from unhindered cyclohexanones. | Methanol or Ethanol (B145695), Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Similar to NaBH₄ but more reactive; can also reduce esters and carboxylic acids. | Diethyl ether or THF, 0 °C to Room Temperature |
| L-Selectride® | Highly selective for the formation of the less stable axial alcohol from hindered cyclohexanones. | THF, -78 °C |
| Diisobutylaluminium Hydride (DIBAL-H) | Can be selective depending on the substrate and conditions; often used for partial reduction of esters to aldehydes. | Toluene or Hexane, -78 °C |
While the specific diastereoselectivity for the reduction of 4,4,6-trimethylbicyclo[4.2.0]octan-2-one with various reagents is not extensively documented in the literature, the principles outlined in the table provide a framework for controlling the stereochemistry at the C-2 position.
Cycloaddition Reactions in the Formation of the Bicyclic Core
Cycloaddition reactions are powerful tools for the construction of the bicyclo[4.2.0]octane skeleton. The most relevant of these is the [2+2] photocycloaddition between a cyclohexenone and an alkene. This reaction directly forms the fused four-membered ring.
For the synthesis of the precursor ketone, a relevant example is the photochemical [2+2] cycloaddition of 3,5,5-trimethylcyclohex-2-en-1-one with ethylene. This reaction, when conducted at -70°C in dichloromethane, has been reported to produce the corresponding bicyclo[4.2.0]octan-2-one derivative in an 85% yield. rsc.org This approach provides a direct route to a trimethyl-substituted bicyclo[4.2.0]octanone skeleton, which is structurally analogous to the immediate precursor of the target molecule.
Furthermore, catalytic [4+2] and [2+2] cycloaddition reactions have been developed for the stereoselective formation of multisubstituted bicyclo[4.2.0]octane frameworks, offering another potential avenue for the synthesis of the target compound. nih.gov
Advanced Grignard Reagent Applications and Chemoselectivity
While the primary focus is on the synthesis of this compound, the precursor ketone, 4,4,6-trimethylbicyclo[4.2.0]octan-2-one, can also be a substrate for Grignard reagents to generate tertiary alcohols. This would involve the addition of an organomagnesium halide (R-MgX) to the carbonyl group.
For example, the reaction of 4,4,6-trimethylbicyclo[4.2.0]octan-2-one with methylmagnesium bromide would be expected to yield 2,4,4,6-tetramethylbicyclo[4.2.0]octan-2-ol. The chemoselectivity of Grignard reagents is generally high for ketones. The stereoselectivity of the addition would again be dictated by the steric environment around the carbonyl carbon, with the Grignard reagent preferentially attacking from the less hindered face.
Cascade Reactions and Tandem Processes for Expedited Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and elegant approach to complex molecules like this compound. A potential cascade process for the formation of the bicyclo[4.2.0]octane core could involve an initial Michael addition to a cyclohexenone followed by an intramolecular aldol (B89426) condensation.
Green Chemistry Approaches to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be envisioned.
One key aspect is the use of environmentally benign solvents. The documented reduction of 4,4,6-trimethylbicyclo[4.2.0]octan-2-one uses 2-propanol, which is a relatively greener solvent compared to chlorinated hydrocarbons. prepchem.com Further improvements could involve exploring water or ethanol as reaction media, where feasible.
Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The use of catalytic amounts of chiral promoters for asymmetric synthesis or employing catalytic hydrogenation with a recyclable metal catalyst for the reduction of the ketone are examples of green chemistry principles. Furthermore, exploring biocatalysis, using enzymes for stereoselective reductions or resolutions, offers a highly sustainable and efficient alternative to traditional chemical methods.
The development of one-pot or tandem reactions, as mentioned in the previous section, also aligns with the principles of green chemistry by minimizing intermediate isolation and purification steps, thus reducing solvent usage and waste generation.
Catalytic Hydrogenation and Transfer Hydrogenation Methods
Catalytic hydrogenation and catalytic transfer hydrogenation (CTH) represent powerful and efficient techniques for the reduction of ketones to alcohols. In catalytic hydrogenation, molecular hydrogen (H₂) is used with a metal catalyst. For bicyclic ketones, this process can be influenced by the catalyst choice to control the stereochemical outcome of the alcohol product.
Catalytic Transfer Hydrogenation (CTH) is an increasingly popular alternative that uses a hydrogen donor molecule, such as 2-propanol or formic acid, in the presence of a catalyst. mdpi.com This method avoids the need for high-pressure hydrogen gas, enhancing laboratory safety. For the reduction of bicyclic ketones similar in structure to 4,4,6-trimethylbicyclo[4.2.0]octan-2-one, various metal oxides have demonstrated high activity and diastereoselectivity. mdpi.comdntb.gov.uanih.gov The choice of catalyst and hydrogen donor can significantly influence the ratio of diastereoisomeric alcohol products. dntb.gov.uanih.gov For instance, iridium complexes bearing chiral N-heterocyclic carbene (NHC) ligands have been developed for the asymmetric transfer hydrogenation of ketones, yielding alcohols with high enantioselectivity. rsc.org
| Catalyst System | Hydrogen Donor | Substrate Class | Key Findings | Reference |
|---|---|---|---|---|
| Metal Oxides (MgO, ZrO₂, Al₂O₃) | Secondary Alkanols (e.g., 2-propanol) | Cyclic and Bicyclic Ketones | Demonstrated good to high activity; diastereoselectivity depends on catalyst and reaction conditions. | mdpi.com |
| Chiral NHC/Iridium Complexes | Isopropanol/Formic Acid | Aromatic and Aliphatic Ketones | Excellent for asymmetric transfer hydrogenation, achieving high enantioselectivities (up to 98%). | rsc.org |
Solvent-Free and Aqueous Medium Reactions
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of volatile organic solvents are highly desirable. Solvent-free, or solid-state, reactions can offer benefits such as improved safety, reduced environmental waste, and sometimes unique selectivity compared to solution-phase reactions. cmu.edu For the synthesis of this compound, a solvent-free reduction of the precursor ketone could be achieved using a solid reducing agent, potentially under mechanochemical conditions (ball milling). cmu.eduresearchgate.net For example, the solid-state reduction of 7-norbornenone with sodium borohydride has been shown to alter the diastereoselectivity compared to the same reaction in methanol. cmu.edu
Reactions in aqueous media provide another environmentally benign alternative. While many reagents are unstable in water, the development of water-tolerant catalytic systems has expanded the scope of aqueous synthesis. The reduction of ketones can be performed in biphasic systems, such as toluene-water, which can facilitate product separation and catalyst recycling. researchgate.net
Atom-Economy and Step-Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as catalytic hydrogenations, are preferable as they generate minimal waste. primescholars.com
Catalytic Hydrogenation : The reduction of 4,4,6-trimethylbicyclo[4.2.0]octan-2-one with H₂ gas is a 100% atom-economical reaction, as all atoms from the ketone and hydrogen molecule are incorporated into the alcohol product.
Stoichiometric Reduction : A reaction using sodium borohydride (NaBH₄) has a lower atom economy because the boron and sodium atoms, along with other reagents used in the workup, become waste byproducts. prepchem.com
Chemoenzymatic Synthesis and Biocatalysis for Enantiopure this compound
Since this compound possesses chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chemoenzymatic synthesis and biocatalysis offer powerful tools for producing single, enantiopure forms of such chiral molecules, which is often crucial for their application. nih.gov
The most common biocatalytic approach for obtaining enantiopure alcohols is the kinetic resolution of a racemic mixture. researchgate.net In this process, an enzyme selectively catalyzes the reaction of one enantiomer over the other. For a racemic mixture of this compound, this could involve:
Enzymatic Acylation : Using a lipase (B570770) enzyme to selectively acylate one enantiomer of the alcohol, allowing the unreacted, enantiopure alcohol and the newly formed ester to be separated.
Enzymatic Oxidation : Employing an alcohol dehydrogenase (ADH) to selectively oxidize one enantiomer back to the ketone, leaving the other enantiomer untouched. nih.gov
Studies on similar bicyclic systems, such as bicyclo[3.2.0]hept-2-en-6-ol, have successfully used ADHs for the kinetic resolution to produce enantiomerically enriched alcohols and ketones. nih.govmdpi.com These enzymatic methods are valued for their high selectivity under mild reaction conditions.
| Enzyme Class | Reaction Type | Substrate Class | Outcome | Reference |
|---|---|---|---|---|
| Lipases | Kinetic Resolution (Acylation) | Racemic Alcohols | Separation of enantiomers via selective esterification. | researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Kinetic Resolution (Oxidation/Reduction) | Racemic Bicyclic Alcohols/Ketones | Production of enantiopure alcohols and ketones. | nih.govmdpi.com |
| Peroxygenases and ADHs | Deracemization Cascade | Racemic Propargylic Alcohols | Converts a racemic mixture entirely into one enantiopure alcohol. | nih.gov |
Absolute Stereochemistry Determination via X-ray Crystallography of Chiral Derivatives
The definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. For an alcohol like this compound, this typically involves the preparation of a crystalline derivative containing a heavy atom or a known chiral auxiliary. The process allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is an indispensable tool for elucidating the intricate details of molecular structure in solution, including relative stereochemistry and conformational preferences. A combination of one-dimensional and two-dimensional NMR techniques would be employed for this compound.
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Proton and Carbon Assignment
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in a detailed structural analysis. For a molecule with a complex, non-aromatic scaffold like this compound, this is achieved through a suite of 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For example, the proton on the carbon bearing the hydroxyl group (C2-H) would show a correlation to the protons on the adjacent carbons (C1-H and C3-H₂).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for assigning quaternary carbons, such as the C4 atom bearing two methyl groups, by observing correlations from the methyl protons to C4, C3, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the relative stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. For instance, a NOESY correlation between one of the C4-methyl groups and the C6-methyl group would suggest they are on the same face of the molecule (cis relationship).
A study on a 7,7-diethoxybicyclo[4.2.0]octan-2-one derivative showcased the use of these techniques to elucidate its rearrangement to a bicyclo[3.2.1]octane skeleton, highlighting the power of NMR in tracking complex structural transformations. researchgate.net
Anisotropic Effects and Coupling Constant Analysis for Dihedral Angles
The chemical shifts of protons can be influenced by the magnetic anisotropy of nearby functional groups. In this compound, the hydroxyl group and the cyclobutane (B1203170) ring can exert such effects, causing protons on the same face to be shielded or deshielded compared to those on the opposite face.
More quantitatively, the vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of the coupling constants for the protons on the six-membered ring can provide valuable information about its conformation (e.g., chair, boat, or twist-boat). For bicyclo[4.2.0]octane systems, the vicinal coupling constant for the bridgehead protons is a key indicator of the ring fusion stereochemistry, with different values expected for cis- and trans-fused isomers. arkat-usa.orgresearchgate.net
Dynamic NMR for Ring Flipping and Conformational Interconversion
The bicyclo[4.2.0]octane system can undergo conformational changes, such as ring flipping of the six-membered ring. If the rate of this interconversion is on the NMR timescale, it can lead to broadened signals. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to study these processes. By cooling the sample, it may be possible to "freeze out" individual conformers and study them separately. The coalescence temperature and the line shape of the signals can be used to calculate the energy barrier for the conformational interconversion. Such studies have been applied to various bicyclic systems to understand their conformational properties. thieme-connect.deacs.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound This data is illustrative and based on typical chemical shifts for similar structures.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Hypothetical) |
|---|---|---|---|
| 1 | ~2.5 | ~45 | COSY: H2, H8; HMBC: C2, C6, C7, C8 |
| 2 | ~3.8 (CH-OH) | ~70 | COSY: H1, H3; HMBC: C1, C3, C4 |
| 3 | ~1.5, ~1.7 | ~35 | COSY: H2; HMBC: C2, C4, C5 |
| 4 | - | ~38 | HMBC from C4-CH₃ protons to C3, C4, C5 |
| 4-CH₃ (a) | ~0.9 | ~28 | NOESY with H5 (axial) |
| 4-CH₃ (b) | ~1.1 | ~30 | NOESY with H3 (axial) |
| 5 | ~1.4, ~1.6 | ~25 | COSY: H6; HMBC: C4, C6, C7 |
| 6 | ~2.0 | ~40 | COSY: H5, H7; HMBC: C1, C5, C7, C8, C6-CH₃ |
| 6-CH₃ | ~1.0 (d) | ~22 | COSY: H6; NOESY with H1 |
| 7 | ~1.8, ~2.1 | ~30 | COSY: H6, H8; HMBC: C1, C5, C6, C8 |
| 8 | ~1.9, ~2.2 | ~20 | COSY: H1, H7; HMBC: C1, C2, C6, C7 |
Chiroptical Spectroscopy for Enantiomeric Excess and Optical Purity Assessment
Chiroptical techniques are essential for studying chiral molecules, providing information about their absolute configuration and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy and Cotton Effects
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful if the molecule contains a chromophore (a light-absorbing group) near a stereocenter. While the alcohol functional group in this compound is not a strong chromophore in the accessible UV-Vis range, it can be converted into a derivative that is. For example, oxidation of the alcohol to the corresponding ketone, 4,4,6-trimethylbicyclo[4.2.0]octan-2-one, would introduce a carbonyl chromophore.
The CD spectrum of the resulting ketone would exhibit a "Cotton effect," which is the characteristic change in sign of the CD signal around the wavelength of maximum absorption of the chromophore. The sign of the Cotton effect (positive or negative) can often be correlated with the absolute stereochemistry of the molecule using empirical rules, such as the Octant Rule for ketones. This rule predicts the sign of the n → π* Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. CD studies on related bicyclic ketones have been instrumental in assigning their absolute configurations. rsc.org
By comparing the experimentally observed Cotton effect with predictions from the Octant Rule, a tentative assignment of the absolute configuration can be made. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (e.e.) of the sample, making it a valuable tool for assessing optical purity.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| X-ray Crystallography | Absolute stereochemistry, bond lengths, bond angles | Analysis of a crystalline derivative (e.g., ester) to provide definitive 3D structure. |
| 2D NMR (COSY, HMQC, HMBC) | Covalent structure, complete ¹H and ¹³C assignments | Establishment of the bonding framework and assignment of all proton and carbon signals. |
| NOESY | Through-space proton-proton proximities | Determination of relative stereochemistry (cis/trans relationships of substituents). |
| Coupling Constant Analysis | Dihedral angles between vicinal protons | Elucidation of the conformation of the six-membered ring. |
| Dynamic NMR | Energy barriers of conformational changes | Study of ring flipping dynamics and conformational equilibria. |
| Circular Dichroism (CD) | Absolute stereochemistry, enantiomeric excess | Analysis of a chromophoric derivative (e.g., the corresponding ketone) to infer absolute configuration via the Cotton effect. |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the change in optical rotation of a substance as a function of the wavelength of polarized light. For a molecule like this compound, which possesses multiple chiral centers, ORD can provide critical insights into its absolute configuration and preferred conformation in solution.
The application of ORD is particularly valuable for cyclic and polycyclic systems where subtle conformational changes can significantly impact the chiroptical properties. The technique relies on the Cotton effect, which is the characteristic anomalous dispersion curve observed in the vicinity of an absorption band of a chromophore. While the alcohol functional group in the target molecule is not a strong chromophore in the accessible region, its oxidation to the corresponding ketone, 4,4,6-trimethylbicyclo[4.2.0]octan-2-one, would introduce a carbonyl chromophore. The carbonyl group's n → π* electronic transition, typically occurring around 280-330 nm, is ideal for ORD studies. scispace.com
Although specific experimental ORD data for this compound is not available in public literature, a hypothetical data set for its oxidized ketone derivative is presented to illustrate the principle. The sign of the Cotton effect would be determined by the spatial arrangement of the substituents relative to the carbonyl group.
Hypothetical ORD Data for 4,4,6-Trimethylbicyclo[4.2.0]octan-2-one
| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |
| 700 | +50 | Plain positive curve |
| 589 (D-line) | +80 | Standard optical rotation |
| 330 | +1500 | Peak of Cotton effect |
| 315 | 0 | Crossover point |
| 295 | -2000 | Trough of Cotton effect |
| 250 | -500 | Plain negative curve |
Note: The data in this table is hypothetical and serves only to illustrate the typical features of an ORD curve with a positive Cotton effect.
Advanced Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups, bonding, and skeletal structure of a molecule. These methods are essential for the structural elucidation of complex molecules like this compound.
Detailed Infrared (IR) Spectroscopic Band Assignments for Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.
For this compound, the key functional groups are the hydroxyl (-OH) group and the saturated hydrocarbon framework (C-C and C-H bonds). The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.
O–H Stretch: A prominent, broad, and intense absorption band is expected in the region of 3200–3500 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org
C–H Stretch: Strong, sharp bands are anticipated in the 2850–2960 cm⁻¹ range, which are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the alkane structure. pressbooks.pub
C–H Bend: Absorptions corresponding to the bending (scissoring and rocking) vibrations of the methyl and methylene groups typically appear in the 1350–1470 cm⁻¹ region. vscht.czlibretexts.org
C–O Stretch: A strong band in the fingerprint region, between 1050 and 1260 cm⁻¹, is characteristic of the C-O stretching vibration of the secondary alcohol. orgchemboulder.com
Predicted Infrared (IR) Spectroscopic Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3350 | O–H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| 2955 - 2965 | C–H Asymmetric Stretch | Methyl (-CH₃) | Strong |
| 2870 - 2880 | C–H Symmetric Stretch | Methyl (-CH₃) | Medium |
| 2920 - 2930 | C–H Asymmetric Stretch | Methylene (-CH₂) | Strong |
| 2850 - 2860 | C–H Symmetric Stretch | Methylene (-CH₂) | Medium |
| ~1465 | C–H Scissoring | Methylene (-CH₂) | Medium |
| ~1450 | C–H Asymmetric Bend | Methyl (-CH₃) | Medium |
| ~1375 | C–H Symmetric Bend (Rock) | Methyl (-CH₃) | Medium-Weak |
| ~1100 | C–O Stretch | Secondary Alcohol | Strong |
Raman Spectroscopy for Skeletal Vibrations and Ring Strain Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. This makes it an ideal tool for analyzing the carbon-carbon bonds that form the backbone of the this compound molecule.
The bicyclo[4.2.0]octane framework consists of a cyclohexane (B81311) ring fused to a cyclobutane ring. The fusion of these rings introduces significant ring strain, especially within the four-membered cyclobutane moiety. arkat-usa.org This strain influences the vibrational frequencies of the skeletal modes. Raman spectroscopy can effectively probe these low-frequency skeletal vibrations, providing insights into the molecule's conformational properties and the degree of ring strain.
Key expected features in the Raman spectrum would include:
Skeletal Vibrations: Strong signals corresponding to the C-C stretching and deformation modes of the bicyclic skeleton. The specific frequencies of these modes would be sensitive to the conformation of both the six-membered and four-membered rings.
Ring Puckering and Breathing Modes: Low-frequency Raman bands are expected to correspond to the "puckering" of the cyclobutane ring and the "breathing" modes of the entire bicyclic system. The positions of these bands are direct indicators of the ring strain and geometry.
C-H Vibrations: While also present in the IR spectrum, the symmetric C-H stretching vibrations of the alkyl groups will also give rise to strong signals in the Raman spectrum.
Expected Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Structural Feature | Significance |
| 2850 - 3000 | C–H Symmetric Stretches | -CH₃, -CH₂ groups | Confirmation of hydrocarbon structure |
| 1300 - 1450 | C–H Bending/Deformation | Alkyl groups | Structural fingerprinting |
| 800 - 1200 | C–C Stretches | Bicyclic Skeleton | Information on skeletal conformation |
| < 500 | Ring Puckering/Deformation | Cyclobutane Ring | Analysis of ring strain |
Rearrangement Reactions of the Bicyclo[4.2.0]octane Skeleton
The inherent ring strain in the bicyclo[4.2.0]octane system serves as a driving force for a variety of skeletal rearrangements. These transformations, often initiated by acid catalysis or thermal energy, lead to the formation of more stable carbocyclic frameworks.
Acid-Catalyzed Rearrangements and Wagner-Meerwein Shifts
The treatment of this compound with acid initiates a cascade of carbocation-mediated rearrangements. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation at the C2 position. This carbocation is a key intermediate that can undergo rearrangements to achieve greater stability.
A primary pathway for the stabilization of this intermediate is through a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to a neighboring carbon. wikipedia.org In this specific molecule, the migration of one of the methyl groups from the C4 position to the C3 position, or the migration of the C1-C6 bond, can lead to the formation of a more stable tertiary carbocation or relieve ring strain. These shifts are common in bicyclic systems and can lead to significant changes in the carbon skeleton, potentially resulting in ring expansion or contraction. researchgate.netmdpi.commetu.edu.tr For instance, studies on similar bicyclo[4.2.0]octanol systems have shown that acid-catalyzed treatment can induce ring expansion to yield bicyclo[4.3.0]nonane derivatives. ugent.be The exact product distribution is dependent on reaction conditions and the relative activation barriers for the competing rearrangement pathways.
| Reaction Type | Initiator | Key Intermediate | Potential Products |
| Acid-Catalyzed Rearrangement | Protic or Lewis Acids | Secondary/Tertiary Carbocation | Ring-expanded skeletons (e.g., bicyclo[3.3.1]octane derivatives), Isomeric alcohols |
| Wagner-Meerwein Shift | Acid | Carbocation | Rearranged bicyclo[4.2.0]octane skeleton, Ring-contracted or expanded systems |
Thermal Rearrangements and Sigmatropic Processes
Thermal activation of the bicyclo[4.2.0]octane skeleton can induce rearrangements, typically proceeding through concerted pericyclic reactions or stepwise diradical intermediates. researchgate.net For the saturated this compound, direct thermal rearrangement is less facile than in its unsaturated counterparts. However, under sufficiently high temperatures, homolytic cleavage of a strained C-C bond, such as the C1-C6 bridge bond, could occur, forming a diradical intermediate. This intermediate could then reclose to form different isomers or undergo further fragmentation.
More commonly, thermal rearrangements are observed in related unsaturated bicyclo[4.2.0]octadiene systems, which can undergo researchgate.netsmolecule.com sigmatropic shifts. While not directly applicable to the saturated alcohol, these studies highlight the propensity of the bicyclic system to rearrange under thermal stress. A potential thermal pathway for the alcohol could involve an initial elimination of water to form an unsaturated bicyclo[4.2.0]octene intermediate, which would then be more susceptible to sigmatropic rearrangements, such as a researchgate.net carbon migration. researchgate.netmdpi.com Computational studies on similar systems suggest that stepwise, biradical-mediated pathways can have comparable energy barriers to concerted processes, depending on the substitution pattern.
Derivatization of the Hydroxyl Group
The hydroxyl group at the C2 position is the primary site for the functionalization of this compound. Its reactivity is influenced by the steric environment of the bicyclic structure.
Esterification and Etherification Reactions with Mechanistic Insights
Esterification of the secondary alcohol can be achieved through various methods, such as the Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with more reactive acyl chlorides or anhydrides in the presence of a base. The mechanism of Fischer esterification involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The steric hindrance imposed by the bicyclic framework and the neighboring methyl groups may slow the rate of reaction, potentially requiring more forcing conditions.
Similarly, etherification, for example, via the Williamson ether synthesis, would involve deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. The success of this SN2 reaction is highly dependent on the steric accessibility of the oxygen atom and the nature of the alkyl halide.
| Reaction | Reagents | General Mechanism | Mechanistic Considerations |
| Esterification | Carboxylic Acid + Acid Catalyst | Nucleophilic Acyl Substitution | Steric hindrance may necessitate harsher conditions or more reactive acylating agents. |
| Acyl Chloride + Base | Nucleophilic Acyl Substitution | Less sterically sensitive and generally faster than Fischer esterification. | |
| Etherification | NaH + Alkyl Halide | Williamson Ether Synthesis (SN2) | Reaction rate is sensitive to steric hindrance around the hydroxyl group and on the alkyl halide. |
Oxidation Pathways to Ketones and Carboxylic Acids
Oxidation of the secondary alcohol at the C2 position provides a straightforward route to the corresponding ketone, 4,4,6-Trimethylbicyclo[4.2.0]octan-2-one. A variety of reagents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, non-metal-based methods like the Swern or Dess-Martin oxidations. The choice of oxidant can be critical to avoid side reactions, particularly rearrangements of the strained bicyclic system. Mechanistically, these reactions involve the formation of an intermediate, such as a chromate (B82759) ester, followed by an elimination step to form the carbonyl group.
Further oxidation to a carboxylic acid would necessitate the cleavage of a carbon-carbon bond. This requires significantly harsher reaction conditions, using strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or nitric acid. Such a reaction would likely lead to the opening of the four-membered cyclobutane ring, resulting in a substituted cyclohexanecarboxylic acid derivative. The regioselectivity of the ring-opening would be dictated by the relative stability of the potential intermediates.
| Oxidizing Agent | Expected Product | Reaction Pathway |
| Pyridinium Chlorochromate (PCC) | 4,4,6-Trimethylbicyclo[4.2.0]octan-2-one | Oxidation of secondary alcohol |
| Dess-Martin Periodinane | 4,4,6-Trimethylbicyclo[4.2.0]octan-2-one | Oxidation of secondary alcohol |
| Hot KMnO₄ / H⁺ | Ring-opened dicarboxylic or keto-carboxylic acids | Oxidative C-C bond cleavage |
Substitution Reactions and Leaving Group Effects
Substitution of the hydroxyl group requires its conversion into a better leaving group. This can be accomplished by protonation in the presence of a strong acid, or by converting it into a sulfonate ester (e.g., tosylate or mesylate). Once a good leaving group is in place, the molecule can undergo nucleophilic substitution.
Given the secondary nature of the carbon and the rigid, sterically hindered bicyclic structure, a direct SN2 reaction with backside attack by a nucleophile is disfavored. An SN1 pathway is more plausible, involving the departure of the leaving group to form a secondary carbocation. However, as discussed in section 4.1.1, this carbocation is highly susceptible to Wagner-Meerwein rearrangements. Therefore, substitution reactions on this system are often competitive with, and can be dominated by, rearrangement and elimination pathways.
The efficiency of the substitution is heavily influenced by the nature of the leaving group. mdpi.com Better leaving groups, which are the conjugate bases of strong acids (e.g., tosylate, triflate), will facilitate the initial ionization step in an SN1 mechanism more readily than poorer leaving groups. mdpi.com This increased rate of carbocation formation also increases the likelihood of subsequent rearrangement.
| Leaving Group | Formation | Relative Ability | Impact on Reaction |
| H₂O | Protonation with strong acid | Fair | Requires acidic conditions; promotes rearrangement. |
| OTs (Tosylate) | Reaction with TsCl, pyridine | Good | Good leaving group for SN1/E1; allows for reaction under non-acidic conditions. |
| OMs (Mesylate) | Reaction with MsCl, pyridine | Good | Similar to tosylate; good leaving group. |
| Br⁻, I⁻ | Reaction with HBr, HI | Excellent | Strong nucleophiles and good leaving groups; reaction often proceeds via SN1 with rearrangement. |
Ring-Opening and Fragmentation Reactions
The strained four-membered ring within the bicyclo[4.2.0]octane system of this compound makes it susceptible to ring-opening and fragmentation reactions, often proceeding through carbocationic intermediates. The presence of the hydroxyl group at the C-2 position and the methyl substituents significantly influences the pathways of these transformations.
Under acidic conditions, protonation of the hydroxyl group is anticipated to be the initial step, followed by the loss of water to generate a secondary carbocation at C-2. This carbocation can then undergo a variety of rearrangements. One plausible pathway involves the cleavage of the C1-C6 bond, which would relieve the strain of the cyclobutane ring and lead to the formation of a more stable tertiary carbocation within a cyclooctene (B146475) ring system. Subsequent reaction with a nucleophile would yield a functionalized cyclooctene derivative.
Another potential rearrangement pathway involves the cleavage of the C1-C8 or C6-C7 bond of the cyclobutane ring. Thermal isomerization of the parent bicyclo[4.2.0]oct-2-ene has been shown to proceed via a diradical intermediate, leading to bicyclo[2.2.2]oct-2-ene through a formal prepchem.comrsc.org sigmatropic carbon migration. researchgate.net While the conditions are different for the alcohol, the inherent strain in the bicyclic system suggests that similar skeletal rearrangements could be mechanistically accessible.
Fragmentation reactions of bicyclic systems are often studied using mass spectrometry. For Z-bicyclo[4.2.0]octane, fragmentation is a prominent process. aip.org In the case of this compound, electron ionization mass spectrometry would likely show fragmentation patterns initiated by the loss of water from the molecular ion, followed by characteristic cleavages of the bicyclic framework.
| Reaction Type | Reagents/Conditions | Plausible Intermediate(s) | Potential Product(s) |
| Acid-Catalyzed Ring-Opening | H+ (e.g., HCl, H2SO4) | Secondary carbocation at C-2, rearranged cyclooctyl carbocation | Functionalized cyclooctene derivatives |
| Thermal Rearrangement | High Temperature | Diradical species | Rearranged bicyclic or monocyclic isomers |
| Mass Spectrometry Fragmentation | Electron Ionization | Molecular ion, carbocation fragments | Characteristic fragment ions |
Regioselective and Stereoselective Functionalization of the Bicyclic Ring
The functionalization of this compound presents challenges in both regioselectivity and stereoselectivity due to the presence of multiple reactive sites and the complex stereochemistry of the bicyclic system. The directing effect of the hydroxyl group and the steric hindrance imposed by the methyl groups are key factors in determining the outcome of such reactions.
Regioselectivity: Functionalization can be targeted at the hydroxyl-bearing carbon (C-2), the adjacent methylene groups, or the methyl groups. Oxidation of the secondary alcohol at C-2 would yield the corresponding ketone, 4,4,6-trimethylbicyclo[4.2.0]octan-2-one. This ketone itself is a precursor for further functionalization at the α-positions (C-1 and C-3). The synthesis of the parent alcohol is achieved through the reduction of this ketone using sodium borohydride in 2-propanol. prepchem.com
Stereoselectivity: The stereochemistry of the hydroxyl group (endo or exo) and the methyl group at C-6 will significantly influence the stereochemical outcome of subsequent reactions. For instance, in reactions involving the hydroxyl group, its stereochemical orientation can direct reagents to a specific face of the molecule. In related bicyclo[3.2.0]carbocyclic systems, enzymatic resolutions have been employed to separate enantiomers of alcohols, highlighting the importance of stereochemistry in these frameworks. mdpi.com The synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs underscores the potential for stereoselective transformations in this class of compounds. nih.gov
Functionalization of the cyclobutane portion of the molecule is also a key consideration. The preparation of polysubstituted bicyclo[3.3.0]octan-2-ones has been achieved via highly strained tricyclo[4.2.0.0(1,5)]octan-8-ones, demonstrating that transformations of the four-membered ring can lead to complex polycyclic structures. rsc.org
| Functionalization Type | Reagent(s) | Key Influencing Factors | Expected Outcome |
| Oxidation of C-2 Alcohol | Oxidizing agents (e.g., PCC, Swern) | - | 4,4,6-Trimethylbicyclo[4.2.0]octan-2-one |
| α-Functionalization of Ketone | Bases, Electrophiles | Steric hindrance from methyl groups | Functionalization at C-1 or C-3 |
| Directed Reactions | Reagents with coordinating groups | Stereochemistry of the hydroxyl group | Stereoselective addition to the bicyclic system |
Catalytic Reactions with this compound as Substrate or Ligand
The unique structural features of this compound make it an interesting candidate for various catalytic transformations, either as a substrate undergoing reaction or as a chiral ligand in asymmetric catalysis.
As a Substrate: The alcohol functionality can be a handle for catalytic reactions. For instance, catalytic transfer hydrogenation could be used for the stereoselective reduction of the corresponding ketone to the alcohol. More complex catalytic processes could involve the ring system itself. Rhodium-catalyzed preparations of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes have been reported, showcasing the ability of transition metals to mediate the formation of this bicyclic core. rsc.orgsemanticscholar.org While the substrate is different, it highlights the compatibility of the bicyclo[4.2.0]octane skeleton with transition metal catalysis.
As a Ligand: The chiral nature of this compound suggests its potential use as a precursor to chiral ligands for asymmetric catalysis. The hydroxyl group could be functionalized to introduce coordinating moieties such as phosphines or amines. The rigid bicyclic backbone would provide a well-defined stereochemical environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The development of functionalized bicyclo[3.3.0]octanes through enantioselective transannular desymmetrization using chiral ligands demonstrates the utility of bicyclic scaffolds in asymmetric synthesis. nih.gov
| Catalytic Role | Reaction Type | Catalyst/Reagent | Mechanistic Consideration |
| Substrate | Catalytic Dehydrogenation | Transition metal catalyst | Formation of the corresponding ketone |
| Substrate | C-H Functionalization | Transition metal catalyst | Regioselective activation of C-H bonds |
| Ligand Precursor | Asymmetric Catalysis | - | Synthesis of chiral phosphine (B1218219) or amine ligands |
Significance of Stereochemical Control in Bicyclic Systems Research
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in the study of bicyclic systems like 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol. The rigid, conformationally restricted nature of these frameworks means that even subtle changes in stereochemistry can lead to dramatic differences in physical properties, chemical reactivity, and biological activity.
The defined stereochemistry of the bicyclo[4.2.0]octane scaffold is a key feature that makes it a valuable synthetic intermediate. Key stereochemical considerations include:
Ring Junction Stereochemistry : As mentioned, the fusion between the two rings can be either cis or trans. The relative stability of these isomers often dictates the stereochemical outcome of synthetic reactions. Syntheses must be designed to control this junction, as epimerization can be difficult. arkat-usa.org
Substituent Stereochemistry : The relative orientation of substituents on the rings (e.g., the hydroxyl and methyl groups in the title compound) must be precisely controlled. These orientations are often described using endo (oriented toward the interior of the bicyclic system) and exo (oriented toward the exterior) descriptors, particularly in bridged systems. jove.com
Achieving stereochemical control is a central challenge in the synthesis of these molecules. Strategies often rely on stereoselective reactions, such as the Diels-Alder reaction or diastereoselective cyclizations, where the stereochemical outcome is governed by the transition state geometry. jove.comnih.gov The characterization and confirmation of stereochemistry are typically accomplished using advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Overview of Research Trajectories for Complex Alcohols
The research surrounding 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol is emblematic of broader trends in the chemistry of complex alcohols and polycyclic compounds. The overarching goal is the development of synthetic methods that are not only efficient but also highly selective, allowing for the precise construction of complex molecular architectures.
Key research trajectories include:
Total Synthesis of Natural Products : The synthesis of naturally occurring complex alcohols continues to be a major driving force in organic chemistry. These projects push the boundaries of synthetic methodology and often lead to the discovery of new reactions and strategies. wikipedia.org
Development of Novel Synthetic Methods : There is a continuous effort to invent new ways to construct complex ring systems and install functional groups with high levels of control. This includes the exploration of transannular cyclizations, C-H activation strategies, and novel cycloaddition reactions to build polycyclic scaffolds. nih.gov
Applications in Materials Science : Polycyclic alcohols and their derivatives are being investigated for applications beyond traditional organic chemistry. The rigid and well-defined structures of these molecules can impart desirable properties, such as high thermal stability and specific dielectric properties, when incorporated into polymers and other materials. mdpi.com
Intersection with Chemical Biology and Medicine : As synthetic methods become more powerful, chemists are increasingly able to design and create complex molecules tailored for specific biological functions. The bicyclo[4.2.0]octane framework, for example, is a component of compounds with promising anti-diabetic and anti-apoptotic activities. acgpubs.org Future research will likely focus on synthesizing analogues of these compounds to probe structure-activity relationships and develop new therapeutic agents.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| cis-Bicyclo[4.2.0]octane |
| trans-Bicyclo[4.2.0]octane |
| 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol |
| Bicyclo[3.1.0]hexane |
| Bicyclo[2.1.0]pentane |
| Kingianins |
| Bis-homoinositols |
| Glucose |
| Terpineol |
| Cholesterol |
| Lysergic acid |
Computational Chemistry and Theoretical Studies on 4,4,6 Trimethylbicyclo 4.2.0 Octan 2 Ol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and electronic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for determining the ground-state properties of medium to large-sized organic compounds due to its favorable balance of accuracy and computational cost.
For this compound, a DFT approach, such as using the B3LYP functional with a 6-31G(d) basis set, would be employed to perform a full geometry optimization. This process systematically alters the coordinates of the atoms to find the lowest energy conformation, representing the most stable molecular structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. These parameters are crucial for understanding the steric interactions and strain within the fused cyclobutane (B1203170) and cyclohexane (B81311) rings.
The following table provides hypothetical, yet realistic, optimized geometric parameters for a plausible isomer of this compound, as would be predicted by a DFT calculation.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-C6 | 1.55 |
| Bond Length (Å) | C2-O | 1.43 |
| Bond Length (Å) | C1-C7 | 1.56 |
| Bond Angle (°) | C1-C2-C3 | 110.5 |
| Bond Angle (°) | C1-C6-C5 | 112.0 |
| Bond Angle (°) | C1-C7-C8 | 89.5 |
| Dihedral Angle (°) | H-O-C2-C1 | -65.0 |
| Dihedral Angle (°) | C8-C7-C1-C6 | 120.3 |
Topological Analysis of Electron Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical concepts such as atoms and chemical bonds based on the topology of the electron density (ρ(r)). wiley-vch.de This analysis would be performed on the electron density function obtained from high-level DFT or ab initio calculations.
For this compound, AIM analysis would locate the critical points in the electron density. Of particular interest are the bond critical points (BCPs) found between bonded atoms. The properties at these points, such as the value of the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), characterize the nature of the chemical bond. For instance, a negative Laplacian indicates a covalent bond (electron accumulation), while a positive Laplacian suggests a closed-shell interaction (like an ionic or hydrogen bond).
This method would be especially insightful for quantifying the strain in the bicyclo[4.2.0]octane framework. wikipedia.org The C-C bonds within the four-membered ring are expected to have curved bond paths and BCP properties indicative of strain, which AIM theory can quantify. uib.esresearchgate.net It could also be used to identify and characterize potential intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule.
| Bond | ρ(r)bcp (a.u.) | ∇²ρ(r)bcp (a.u.) | Bond Type Interpretation |
|---|---|---|---|
| C-C (cyclohexane) | 0.25 | -0.65 | Standard Covalent |
| C-C (cyclobutane) | 0.23 | -0.50 | Strained Covalent |
| C-O | 0.22 | -0.15 | Polar Covalent |
| O-H | 0.34 | -2.10 | Polar Covalent |
Conformational Analysis and Energy Minima Identification
The bicyclo[4.2.0]octane ring system is not rigid, and the substituents introduce additional degrees of freedom. acs.orgacs.org Understanding the accessible conformations and their relative energies is crucial for predicting the molecule's behavior.
Potential Energy Surface Scans
To identify stable conformers (energy minima) and the transition states that connect them, potential energy surface (PES) scans are performed. This involves systematically varying a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecular geometry at each step.
For this compound, several key dihedral angles would be scanned. A primary scan would involve the C1-C2-O-H dihedral angle to determine the preferred orientation of the hydroxyl group. This would reveal conformers that allow or prevent intramolecular hydrogen bonding and identify the rotational energy barriers. Additional scans could explore the puckering of the six-membered ring, which in bicyclo[4.2.0]octane systems can adopt various chair-like or boat-like conformations. The results would be a series of low-energy structures and the energetic cost of converting between them.
Molecular Dynamics Simulations for Conformational Sampling
While PES scans explore the energy landscape along one or two coordinates, molecular dynamics (MD) simulations provide a more comprehensive view of the molecule's dynamic behavior in a simulated environment (e.g., in a solvent at a specific temperature). mdpi.comrsc.org
Prediction of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting various types of molecular spectra. Techniques such as Density Functional Theory (DFT) and ab initio calculations can provide insights into spectroscopic features, aiding in structural elucidation and the understanding of a molecule's electronic and vibrational properties.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), by computing the magnetic shielding tensors of nuclei within a molecule's calculated equilibrium geometry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed for this purpose.
A thorough search of computational chemistry literature and chemical databases yielded no specific studies reporting theoretically predicted ¹H or ¹³C NMR chemical shifts or coupling constants for this compound. Consequently, no data table for these properties can be presented.
Computational IR and Raman Spectra Simulation
Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk These calculations involve determining the vibrational frequencies and their corresponding intensities based on the second derivatives of the energy with respect to atomic displacements. cardiff.ac.uk Such simulations are invaluable for assigning experimental spectral bands to specific molecular motions. cardiff.ac.uk
Despite the utility of these methods, no published computational studies simulating the IR or Raman spectra for this compound were found. Therefore, a data table of calculated vibrational frequencies and intensities cannot be provided.
Circular Dichroism (CD) Spectrum Prediction
Circular Dichroism (CD) spectroscopy is a critical technique for determining the stereochemistry of chiral molecules. Theoretical predictions of CD spectra, typically achieved through time-dependent density functional theory (TD-DFT), calculate the differential absorption of left- and right-circularly polarized light. Comparing the predicted spectrum with experimental data can establish the absolute configuration of a stereocenter.
No literature detailing the theoretical prediction of the Circular Dichroism spectrum for any stereoisomer of this compound could be located.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides deep insights into chemical reactivity by modeling reaction pathways and characterizing transition states. These studies are fundamental to understanding reaction mechanisms, kinetics, and the influence of external factors.
Free Energy Barriers and Reaction Kinetics
Theoretical modeling can map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energy differences between these species, chemists can determine activation energies and free energy barriers (ΔG‡). These barriers are essential for predicting reaction rates and understanding kinetic feasibility.
No computational research articles were identified that focused on modeling reaction pathways involving this compound. As a result, no data on its theoretical free energy barriers or reaction kinetics is available.
Solvent Effects on Reaction Mechanisms
The solvent environment can significantly influence reaction mechanisms and kinetics. Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These simulations help to understand how the solvent stabilizes or destabilizes reactants, products, and transition states.
A review of the literature found no studies that applied computational methods to investigate solvent effects on any reaction mechanisms involving this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. mdpi.com For derivatives of this compound, QSPR can be a powerful tool for predicting the biological activities or other non-physical properties of novel, unsynthesized analogs, thereby guiding rational molecular design and prioritizing synthetic efforts. While specific QSPR studies on derivatives of this compound are not extensively documented in public literature, the principles and methodologies are well-established and can be described based on studies of analogous bicyclic and terpenoid structures. nih.govmdpi.com
A typical QSPR study involves several key stages: the creation of a dataset of molecules with known properties, calculation of molecular descriptors, development of a mathematical model using statistical methods, and rigorous model validation.
Dataset and Molecular Descriptors
The foundation of a QSPR model is a dataset of molecules with structurally diverse features and accurately measured properties. For derivatives of this compound, this would involve synthesizing a series of compounds and evaluating a specific non-physical property, such as inhibitory activity against a particular enzyme or receptor binding affinity.
Once the dataset is established, the three-dimensional structure of each derivative is optimized using computational chemistry methods, such as Density Functional Theory (DFT). mdpi.com From these optimized structures, a large number of molecular descriptors, which are numerical representations of the molecule's structural and chemical features, are calculated. These descriptors can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include Kier & Hall indices and Kier shape indices. nih.gov
Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms. Asphericity, which measures the deviation of a molecule's shape from a perfect sphere, is an example. nih.gov
Electronic Descriptors: These quantify electronic properties such as charge distribution. Examples include Zefirov's partial charges and weighted partial negative surface area (PNSA). nih.gov
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide detailed electronic information, such as orbital energies (e.g., HOMO, LUMO), polarizability (αe), and various energy components like torsion energy (TE) and stretch energy (SE). mdpi.com
Constitutional Descriptors: These reflect the basic composition of the molecule, such as the count of specific atoms or functional groups like hydrogen bond donors (HBD). mdpi.com
The table below illustrates a hypothetical set of derivatives of this compound, which could form the basis of a QSPR study.
Table 1: Hypothetical Derivatives of this compound for a QSPR Study This table is for illustrative purposes only.
| Compound ID | R-group at C2-hydroxyl |
|---|---|
| 1 | -H (parent alcohol) |
| 2 | -C(=O)CH₃ (acetate) |
| 3 | -C(=O)Ph (benzoate) |
| 4 | -CH₂Ph (benzyl ether) |
| 5 | -Si(CH₃)₃ (trimethylsilyl ether) |
| 6 | -C(=O)NH₂ (carbamate) |
For each of these hypothetical derivatives, a range of molecular descriptors would be calculated. The following table provides an example of such data.
Table 2: Illustrative Molecular Descriptors for Hypothetical Derivatives This table contains representative, non-factual data for illustrative purposes only.
| Compound ID | Polarizability (αe) | Torsion Energy (TE) | Hydrogen Bond Donors (HBD) | Kier Shape Index (³κ) |
|---|---|---|---|---|
| 1 | 30.1 | 5.2 | 1 | 2.8 |
| 2 | 33.5 | 6.1 | 0 | 3.1 |
| 3 | 39.8 | 7.5 | 0 | 3.9 |
| 4 | 40.5 | 8.2 | 0 | 4.2 |
| 5 | 38.9 | 6.8 | 0 | 3.5 |
| 6 | 34.2 | 6.5 | 1 | 3.2 |
Model Development and Validation
With a matrix of calculated descriptors, statistical methods are employed to build the QSPR model. A common approach is Multiple Linear Regression (MLR), which generates a linear equation relating the property of interest to the most significant descriptors. researchgate.net The general form of an MLR model is:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀ is a constant, and c₁, c₂, ..., cₙ are the regression coefficients for the respective descriptors (D₁, D₂, ..., Dₙ). windows.net
To handle the large number of inter-correlated descriptors, techniques like Principal Component Analysis (PCA) are often used to reduce the dimensionality of the data before regression analysis. researchgate.net
The predictive power and robustness of the developed QSPR model must be rigorously validated. Key statistical metrics include:
Coefficient of determination (R²): Indicates how well the model fits the training data.
Leave-one-out cross-validated coefficient (Q²): Measures the internal predictive ability of the model. A high Q² value (e.g., > 0.5) is crucial.
F-statistic: Assesses the statistical significance of the regression model. nih.gov
External validation is also performed by using the model to predict the properties of a "test set" of compounds that were not used in the model's development.
Table 3: Example of Statistical Validation Parameters for a Hypothetical QSPR Model This table is for illustrative purposes only.
| Parameter | Value | Description |
|---|---|---|
| n | 25 | Number of compounds in the training set |
| R² | 0.88 | Coefficient of determination |
| Q² (LOO) | 0.75 | Cross-validation coefficient (Leave-one-out) |
| F-statistic | 55.6 | Fisher test value |
| R²_pred (Test Set) | 0.82 | Predictive R² for the external test set (n=8) |
Research Findings
A validated QSPR model for derivatives of this compound would offer significant insights into their structure-property relationships. For instance, a hypothetical model for a biological activity might reveal that:
An increase in the polarizability (αe) of the substituent at the C2 position is positively correlated with activity, suggesting that dispersion forces are important for interaction with a biological target. mdpi.com
The presence of a hydrogen bond donor (HBD) group negatively impacts the property, indicating that this functionality may be unfavorable for the target interaction. mdpi.com
Steric factors, represented by topological indices like the Kier shape index, play a crucial role, with a specific optimal size for the substituent.
Such findings provide a quantitative basis for the rational design of new derivatives of this compound with enhanced or optimized properties, reducing the need for extensive trial-and-error synthesis and testing.
Advanced Applications and Synthetic Utility of 4,4,6 Trimethylbicyclo 4.2.0 Octan 2 Ol As a Key Building Block
Strategic Precursor in the Total Synthesis of Complex Natural Products
The bicyclo[4.2.0]octane core is a recurring motif in a range of structurally complex and biologically significant natural products. The specific substitution pattern and stereochemistry of 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol make it an attractive starting material or key intermediate for the asymmetric synthesis of such molecules.
The bicyclo[4.2.0]octane skeleton is a core component of several classes of terpenoids. rsc.orgnih.gov For instance, the kingianins, a family of pentacyclic polyketides, feature a bicyclo[4.2.0]octadiene backbone. acgpubs.org Synthetic strategies towards these molecules often involve the construction of this core at an early stage. acgpubs.org While direct use of this compound is not explicitly detailed in all published routes, its structure represents a pre-formed, stereochemically defined core that could potentially be elaborated into such complex systems. The synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs further highlights the utility of this scaffold in creating complex polycyclic systems. nih.govresearchgate.net
In the realm of steroids, the introduction of bridged ring systems can lead to compounds with unique biological activities. While the synthesis of steroids containing a bicyclo[2.2.1]heptane ring has been explored, the incorporation of a bicyclo[4.2.0]octane system offers an alternative approach to novel steroid analogues. cdnsciencepub.com The functionalized nature of this compound, with its hydroxyl group, provides a handle for further chemical transformations and annulation to a steroid nucleus.
The bicyclo[4.2.0]octane framework can serve as a precursor to more complex bridged systems. For example, the biosynthesis of certain bioactive meroterpenes, such as those from the Hypericaceae and Clusiaceae families, results in complex bridged bicyclononanes. nih.gov Synthetic approaches to these and other bridged systems could strategically employ ring-expansion or rearrangement reactions starting from a bicyclo[4.2.0]octane template. The inherent strain in the four-membered ring of the bicyclo[4.2.0]octane system can be exploited to drive these transformations.
Scaffold for the Development of Advanced Pharmaceutical Intermediates
The bicyclo[4.2.0]octane ring system is recognized as a privileged scaffold in medicinal chemistry due to its rigid conformation, which can allow for precise positioning of functional groups for interaction with biological targets. Derivatives of bicyclo[4.2.0]octane have been investigated for a range of therapeutic applications. For example, certain bicyclo[4.2.0]octane derivatives have been explored for the treatment of cardiovascular disorders, acting as vasodilators and inhibitors of platelet aggregation. google.com Additionally, diazabicyclo[4.2.0]octane derivatives have been studied as agonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for neurodegenerative and psychiatric diseases. nih.gov
The structure of this compound, with its defined stereochemistry and hydroxyl functionality, provides a versatile starting point for the synthesis of a library of derivatives for screening against various biological targets. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for pharmacophoric moieties.
| Bicyclo[4.2.0]octane Derivative Class | Potential Therapeutic Application | Key Structural Feature |
| Carboxylic acid derivatives | Cardiovascular disorders | Vasodilation and anti-platelet aggregation |
| Diazabicyclo[4.2.0]octanes | Neurodegenerative diseases | nAChR agonism |
Enabling Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Chiral alcohols are frequently employed as precursors for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. nih.govthieme-connect.comresearchgate.net The stereochemically defined structure of this compound makes it a promising candidate for this application. By converting the hydroxyl group into a coordinating group, such as a phosphine (B1218219) or an amine, it is possible to generate novel chiral ligands. The rigid bicyclic framework would create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.
While specific applications of this compound as a ligand are not extensively documented, the principles of chiral ligand design suggest its potential. The development of chiral bicyclic phosphoramidites has demonstrated the effectiveness of such rigid scaffolds in achieving high enantioselectivity in copper-catalyzed conjugate additions and rhodium-catalyzed hydrogenations. nih.gov
| Potential Ligand/Auxiliary Type | Potential Application in Asymmetric Catalysis |
| Chiral Phosphine Ligand | Transition metal-catalyzed cross-coupling reactions |
| Chiral Amino Alcohol | Asymmetric alkylation of aldehydes |
| Chiral Auxiliary | Diastereoselective Diels-Alder reactions |
Construction of Specialized Fragrance Molecules and Flavorants with Defined Stereochemistry
The olfactory properties of a molecule are highly dependent on its three-dimensional structure. Therefore, the stereoselective synthesis of fragrance molecules is of paramount importance to the perfume industry. nih.govresearchgate.netnih.govfigshare.com this compound itself is noted for its woody, camphoraceous, and minty aroma with patchouli-like undertones. This makes it a valuable fragrance ingredient in its own right.
Furthermore, its defined stereochemistry and functional group allow for its use as a chiral building block in the synthesis of other complex fragrance molecules. The woody and camphoraceous notes are particularly sought after in perfumery, and the rigid bicyclic structure of this alcohol can impart unique and long-lasting olfactory characteristics to a final fragrance formulation. The stereoselective synthesis of potent woody odorants often relies on starting materials with well-defined stereocenters to ensure the desired olfactory profile. nih.govresearchgate.net
Incorporation into Novel Materials and Polymers with Tunable Properties
The incorporation of rigid, bicyclic structures into polymer backbones is a known strategy for enhancing the thermal and mechanical properties of the resulting materials. researchgate.netacs.org The bicyclo[4.2.0]octane moiety, in particular, has been explored for its potential in creating novel polymers with tunable properties. For instance, the introduction of adamantyl and benzocyclobutene (which contains a bicyclo[4.2.0]octa-1,3,5-triene core) moieties into polymers has been shown to increase thermal stability and glass transition temperatures. mdpi.com
The hydroxyl group of this compound provides a reactive site for polymerization reactions, such as esterification to form polyesters. The incorporation of this bulky, rigid, and chiral monomer into a polymer chain could lead to materials with:
Enhanced Thermal Stability: The rigid bicyclic structure can restrict chain mobility, leading to higher decomposition temperatures.
Tunable Glass Transition Temperature (Tg): The specific stereochemistry and substitution of the monomer can influence the packing of polymer chains, allowing for the fine-tuning of the Tg. acs.org
Chiral Recognition Properties: Polymers with chiral repeating units can exhibit selective interactions with other chiral molecules, with potential applications in chiral separations.
Stress-Responsive Behavior: Bicyclo[4.2.0]octane units have been used as mechanophores in polymers, where mechanical force can induce a ring-opening reaction, altering the material's properties. nih.gov
| Polymer Property | Influence of this compound Incorporation |
| Thermal Stability | Increased due to rigid bicyclic structure |
| Glass Transition Temperature | Tunable based on stereochemistry and monomer content |
| Mechanical Strength | Potentially increased due to restricted chain mobility |
| Chirality | Introduction of chiral recognition sites |
| Responsiveness | Potential for stress-induced chemical transformations |
Monomer Design for Polymerization
The secondary alcohol group of this compound is the primary site for its transformation into a polymerizable monomer. Standard esterification or etherification reactions can be employed to introduce a variety of polymerizable moieties, allowing for its incorporation into different polymer backbones.
One of the most direct routes to a vinyl-type monomer is through the esterification of the alcohol with acryloyl chloride or methacryloyl chloride to yield 4,4,6-trimethylbicyclo[4.2.0]octan-2-yl (meth)acrylate. This conversion would transform the bicyclic alcohol into a monomer suitable for free-radical polymerization. The bulky and rigid bicyclo[4.2.0]octane unit would be expected to impart significant steric hindrance, which can lead to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and modified solubility characteristics compared to polymers derived from conventional acyclic (meth)acrylates. The trimethyl substitution pattern would further contribute to the rigidity of the polymer chain and influence inter- and intramolecular interactions.
Another promising avenue for monomer design is in the realm of ring-opening metathesis polymerization (AROMP). While this compound itself is not an olefin, it can serve as a precursor to monomers suitable for AROMP. For instance, dehydration of the alcohol could yield a mixture of unsaturated bicyclo[4.2.0]octene isomers. These olefins, particularly those with strained double bonds, could potentially undergo AROMP, a powerful technique for producing polymers with well-defined microstructures. Research on other bicyclo[4.2.0]octene derivatives has demonstrated their utility in AROMP to generate linear alternating copolymers. rsc.orgnih.govsemanticscholar.org
Furthermore, the alcohol functionality allows for the synthesis of bifunctional monomers. For example, reaction with a diisocyanate, followed by reaction with a hydroxy-functionalized monomer, could yield a urethane-containing monomer. This approach would introduce both the rigid bicyclic unit and polar urethane (B1682113) linkages into the final polymer, potentially enhancing its mechanical properties and thermal stability.
The table below outlines potential monomer structures derivable from this compound and the corresponding polymerization methods.
| Monomer Derivative | Potential Polymerization Method | Expected Polymer Properties |
| 4,4,6-Trimethylbicyclo[4.2.0]octan-2-yl acrylate | Free-Radical Polymerization | High Tg, thermal stability, modified solubility |
| 4,4,6-Trimethylbicyclo[4.2.0]octan-2-yl methacrylate | Free-Radical Polymerization | High Tg, enhanced mechanical strength |
| Unsaturated trimethylbicyclo[4.2.0]octene isomers | Ring-Opening Metathesis Polymerization (AROMP) | Controlled microstructure, potentially high linearity |
| Urethane-functionalized bicyclic monomer | Step-Growth or Free-Radical Polymerization | Enhanced mechanical properties, thermal stability |
Cross-linking Agents and Functional Additives
Beyond its use as a primary monomer, this compound can be derivatized to function as a cross-linking agent or a functional additive in polymer formulations. Cross-linking is a critical process for transforming thermoplastic polymers into thermosets with improved mechanical strength, chemical resistance, and thermal stability.
To function as a cross-linking agent, the molecule must possess at least two reactive sites that can form covalent bonds with polymer chains. The single hydroxyl group of this compound can be a starting point for creating such a difunctional or multifunctional molecule. For example, esterification with a diacyl chloride (e.g., terephthaloyl chloride) could link two molecules of the bicyclic alcohol, creating a di-ester with two bicyclic units. While this specific derivative would not be a cross-linker itself, it illustrates how the core structure can be duplicated. A more direct approach would be to first introduce a second reactive group onto the bicyclo[4.2.0]octane ring, if synthetically feasible, and then functionalize both this new group and the existing alcohol.
A more plausible strategy involves the thermal activation of the bicyclo[4.2.0]octane ring itself, which is structurally related to benzocyclobutene (BCB). BCB-containing polymers are known for their ability to form highly stable cross-linked networks upon thermal curing. mdpi.commdpi.comresearchgate.net When heated, the four-membered ring of the BCB unit opens to form a highly reactive o-quinodimethane intermediate, which then undergoes Diels-Alder reactions to create cross-links. While 4,4,6-trimethylbicyclo[4.2.0]octane is not aromatic, the inherent strain in the cyclobutane (B1203170) portion of the molecule suggests that it could potentially undergo thermal ring-opening, especially if functionalized to lower the activation energy. If this ring-opening generates reactive species, a polymer incorporating this moiety could be thermally cross-linked. This would be a valuable property for applications requiring high thermal and dimensional stability, such as in microelectronics and aerospace composites.
As a functional additive, the incorporation of the 4,4,6-trimethylbicyclo[4.2.0]octane moiety, even as a monofunctional side group on a polymer chain, can significantly alter the bulk properties of the material. The rigid and bulky nature of this group can disrupt polymer chain packing, leading to an increase in free volume and potentially a lower dielectric constant, which is desirable for electronic applications. mdpi.comresearchgate.net The trimethyl substituents would further enhance this effect.
The table below summarizes the potential roles of this compound derivatives as cross-linking agents and functional additives.
| Derivative/Application | Mechanism | Potential Improvement in Polymer Properties |
| Di(meth)acrylate derivative | Co-polymerization with other vinyl monomers | Increased cross-link density, higher modulus, and thermal stability |
| Thermally activated cross-linking | Ring-opening of the bicyclo[4.2.0]octane core | Enhanced thermal stability, chemical resistance, and mechanical strength |
| Pendant bicyclic group | Steric hindrance and disruption of chain packing | Increased Tg, modified solubility, potentially lower dielectric constant |
Emerging Research Directions and Future Outlook for 4,4,6 Trimethylbicyclo 4.2.0 Octan 2 Ol Chemistry
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of 4,4,6-trimethylbicyclo[4.2.0]octan-2-ol and its precursors, which often involves photochemical reactions and the handling of potentially hazardous reagents, is an area ripe for innovation through flow chemistry and continuous processing. beilstein-journals.org Microreactor technology, a cornerstone of flow chemistry, offers significant advantages in terms of safety, scalability, and reaction control. nih.govrsc.org
The application of continuous-flow microreactors can substantially shorten reaction times for the synthesis of bicyclic compounds. researchgate.net For instance, the key photochemical [2+2] cycloaddition step to form the bicyclo[4.2.0]octane core could be performed in a flow reactor, allowing for precise control over irradiation time and temperature, leading to higher yields and selectivity. researchgate.net Furthermore, hazardous reagents that might be used in subsequent modifications of the bicyclic scaffold can be generated and consumed in situ, minimizing risks associated with their storage and handling. beilstein-journals.org The high surface-to-volume ratio in microreactors facilitates superior heat and mass transfer, which is crucial for managing exothermic reactions and improving product distribution. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Bicyclic Compound Synthesis
| Feature | Batch Processing | Flow Chemistry/Microreactors |
|---|---|---|
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) researchgate.net |
| Safety | Higher risks with hazardous materials | Enhanced safety through in situ generation and small reaction volumes beilstein-journals.org |
| Scalability | Often challenging | More straightforward "scaling out" by running reactors in parallel |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters nih.gov |
| Reproducibility | Can be variable | High reproducibility |
The development of integrated flow systems, where multiple reaction and purification steps are connected, could enable the continuous production of this compound from simple starting materials, representing a paradigm shift in its manufacturing. google.com
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
For the synthesis of this compound, ML algorithms could be trained on large datasets of photochemical reactions to predict the stereoselectivity of the crucial [2+2] cycloaddition step under various conditions (e.g., solvent, temperature, sensitizer). This would allow for the in silico optimization of the reaction to favor the desired diastereomer, reducing the need for extensive experimental screening. beilstein-journals.org
Table 2: Potential Applications of AI/ML in the Synthesis of this compound
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicting stereochemical outcome of the photochemical cycloaddition. | Increased efficiency in obtaining the desired isomer. |
| Condition Optimization | Optimizing solvent, temperature, and catalyst for reduction of the ketone precursor. | Higher yields and reduced side products. researchgate.net |
| Retrosynthesis | Proposing novel synthetic routes to the bicyclic scaffold. | Discovery of more economical and sustainable synthetic pathways. chemcopilot.com |
Photochemical and Electrochemical Approaches to Bicyclo[4.2.0]octane Derivatives
Photochemistry is fundamental to the synthesis of the bicyclo[4.2.0]octane core, typically through a [2+2] cycloaddition reaction. researchgate.net Future research will likely focus on enhancing the efficiency and selectivity of these reactions. The photochemical cycloaddition of a cyclohexenone with an alkene is a powerful method for constructing the bicyclo[4.2.0]octan-2-one precursor to this compound. rsc.orgorgsyn.org Advances in this area could involve the use of novel photosensitizers or chiral catalysts to achieve high enantioselectivity in the cycloaddition step. acs.org
Electrochemistry offers a complementary set of tools for the synthesis and modification of bicyclic alcohols. nih.gov The oxidation of alcohols to ketones is a common transformation that can be achieved electrochemically, often under milder conditions than traditional methods. qualitas1998.net For instance, the electrochemical oxidation of this compound could be used to regenerate the corresponding ketone, which could then be used in other synthetic transformations. Furthermore, electrochemical methods can be employed for the synthesis of vicinal diols from alcohols, opening up possibilities for the creation of new derivatives of the target molecule with enhanced functionality. beilstein-journals.org The use of mediators like TEMPO and its derivatives in the electrochemical oxidation of alcohols, including bicyclic systems, has shown promise. nih.govresearchgate.net
Supramolecular Chemistry and Self-Assembly of Bicyclic Architectures
The rigid, three-dimensional structure of this compound makes it an interesting building block for supramolecular chemistry and the design of self-assembling systems. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered structures in the solid state and in solution. libretexts.org
Studies on structurally related bicyclic alcohols have demonstrated their ability to form well-defined supramolecular assemblies through hydrogen bonding. mdpi.comresearchgate.net For example, the interplay of hydrogen bonds can lead to the formation of chains, sheets, or more complex three-dimensional networks. acs.org The specific stereochemistry of this compound will influence the geometry of these hydrogen-bonded networks, potentially leading to the formation of chiral supramolecular structures. The presence of the bulky trimethyl groups will also play a significant role in directing the packing of the molecules in the solid state. The study of these self-assembly processes is crucial for the development of new materials with tailored properties, such as molecular sieves, chiral catalysts, or materials for nonlinear optics.
Exploration of New Biologically Relevant Derivatives through Rational Design (without clinical data)
The bicyclo[4.2.0]octane scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in a number of biologically active compounds. For example, derivatives of 3,8-diazabicyclo[4.2.0]octane have been shown to be potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, with potential applications in the treatment of pain and neurodegenerative diseases. acs.orgnih.gov
This precedent provides a strong rationale for the exploration of new, biologically relevant derivatives of this compound through rational design. By systematically modifying the structure of the parent molecule and using computational tools to predict their interactions with biological targets, it is possible to design new compounds with specific therapeutic activities.
Quantitative Structure-Activity Relationship (QSAR) studies on related bicyclo[4.2.0]octane derivatives have shown that both steric and electrostatic factors are important for biological activity. nih.govnih.gov These models can be used to guide the design of new derivatives of this compound with improved potency and selectivity for a given biological target. For example, modifications could include the introduction of additional functional groups to the bicyclic ring system or the alteration of the stereochemistry at the alcohol center. The rigid nature of the bicyclo[4.2.0]octane core allows for the precise positioning of these functional groups in three-dimensional space, which is a key aspect of rational drug design.
Q & A
Q. What is the molecular structure and IUPAC nomenclature of 4,4,6-Trimethylbicyclo[4.2.0]octan-2-ol?
The compound features a bicyclo[4.2.0]octane backbone with methyl groups at positions 4, 4, and 6, and a hydroxyl group at position 2. The IUPAC name reflects the bicyclic system’s bridgehead carbons (positions 1, 4, and 5) and substituents. Structural validation relies on X-ray crystallography or computational modeling to confirm stereochemistry and substituent placement .
Q. What spectroscopic methods are employed for characterizing this compound?
Key techniques include:
- NMR : and NMR to identify methyl group environments and hydroxyl proton coupling.
- IR Spectroscopy : Confirmation of the hydroxyl group (broad ~3200–3600 cm) and bicyclic framework (C-O/C-C stretching).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHO) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration and steric interactions between methyl groups .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[4.2.0]octane derivatives be optimized for this compound?
Enantioselective routes often use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during cyclization. For example, acyclic precursors with predefined stereocenters undergo intramolecular [2+2] cycloaddition or ring-closing metathesis. Kinetic resolution or asymmetric hydrogenation may refine enantiomeric excess (>95%). Reaction conditions (temperature, solvent polarity) must minimize racemization .
Q. What challenges arise in crystallographic analysis of this compound?
Challenges include:
- Crystal Packing : Steric hindrance from axial methyl groups disrupts lattice formation, requiring slow evaporation in non-polar solvents (e.g., hexane).
- Disorder : Methyl rotamers may cause electron density ambiguities, necessitating constrained refinement.
- Hydrogen Bonding : The hydroxyl group forms weak intermolecular bonds, complicating phase determination. Synchrotron radiation improves resolution for low-symmetry crystals .
Q. How does the bicyclo[4.2.0]octane scaffold influence biological activity in related compounds?
The rigid bicyclic structure enhances metabolic stability and target binding affinity. For example, in antiviral studies, analogous scaffolds (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptane) inhibit viral entry by mimicking host-cell receptors. Methyl groups at positions 4 and 6 may modulate lipophilicity, affecting membrane permeability. Structure-activity relationships (SAR) require comparative assays with methyl-deleted analogs .
Q. What environmental analytical methods detect trace amounts of this compound in aqueous systems?
- LC-MS/MS : Quantify concentrations down to ng/L using hydrophilic interaction chromatography (HILIC) and multiple reaction monitoring (MRM).
- Solid-Phase Extraction (SPE) : C18 cartridges pre-concentrate samples, improving detection limits.
- Isotope Dilution : -labeled internal standards correct matrix effects in complex environmental samples. Method validation must address interference from structurally similar bicyclic terpenoids .
Q. How do steric effects from the 4,4,6-methyl groups impact reactivity in functionalization reactions?
- Electrophilic Substitution : Axial methyl groups at C4 and C6 hinder approach of electrophiles (e.g., bromination at C2 requires Lewis acids like FeBr).
- Oxidation : The hydroxyl group’s oxidation to ketone is slowed by adjacent methyl groups, favoring milder reagents (e.g., Dess-Martin periodinane over CrO).
- Ring-Opening : Acid-catalyzed ring-opening reactions proceed regioselectively at less hindered bridgehead positions (e.g., C1 over C5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
